molecular formula C16H17NO2 B1207987 3-(4-Hydroxyphenyl)-N-benzylpropionamide CAS No. 74454-78-7

3-(4-Hydroxyphenyl)-N-benzylpropionamide

Cat. No.: B1207987
CAS No.: 74454-78-7
M. Wt: 255.31 g/mol
InChI Key: OSPJHCUBEDDXIQ-UHFFFAOYSA-N
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Description

3-(4-Hydroxyphenyl)-N-benzylpropionamide is an organic compound that features a benzyl group attached to a propionamide backbone, with a hydroxyphenyl group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Hydroxyphenyl)-N-benzylpropionamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-hydroxybenzaldehyde and benzylamine.

    Formation of Schiff Base: The 4-hydroxybenzaldehyde reacts with benzylamine to form a Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.

    Acylation: The amine is acylated with propionyl chloride in the presence of a base like triethylamine to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-Hydroxyphenyl)-N-benzylpropionamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products

    Oxidation: 3-(4-Oxophenyl)-N-benzylpropionamide.

    Reduction: 3-(4-Hydroxyphenyl)-N-benzylpropylamine.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Hydroxyphenyl)-N-benzylpropionamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and bacterial infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Hydroxyphenyl)-N-benzylpropionamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The hydroxyphenyl group can participate in hydrogen bonding and van der Waals interactions, which are crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Hydroxyphenyl)propanoic acid: Similar structure but lacks the benzyl group.

    N-Benzyl-4-hydroxybenzamide: Similar structure but lacks the propionamide backbone.

    4-Hydroxyphenylacetic acid: Similar structure but with an acetic acid moiety instead of propionamide.

Uniqueness

3-(4-Hydroxyphenyl)-N-benzylpropionamide is unique due to the presence of both a benzyl group and a propionamide backbone, which confer distinct chemical properties and potential biological activities. This combination of functional groups allows for diverse chemical reactivity and the possibility of multiple biological targets, making it a versatile compound for research and development.

Properties

IUPAC Name

N-benzyl-3-(4-hydroxyphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c18-15-9-6-13(7-10-15)8-11-16(19)17-12-14-4-2-1-3-5-14/h1-7,9-10,18H,8,11-12H2,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSPJHCUBEDDXIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CCC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20347348
Record name 3-(4-Hydroxyphenyl)-N-benzylpropionamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20347348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74454-78-7
Record name 3-(4-Hydroxyphenyl)-N-benzylpropionamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20347348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-Hydroxyphenyl)n-benzylpropionamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Add benzylamine (32.0 mL, 293 mmol) to methyl 3-(4-hydroxyphenyl)propionate (7.01 g, 38.9 mmol) and heat to 150° C. for 18 h under nitrogen. Cool to room temperature and pour the reaction mixture into 5 N hydrochloric acid (200 mL) and extract with ethyl acetate (3×150 mL). Wash the ethyl acetate extracts with 5 N hydrochloric acid (200 mL), dry the extracts over magnesium sulfate, filter, and concentrate on a rotary evaporator to yield 9.74 g (98%) of N-benzyl-3-(4-hydroxy-phenyl)-propionamide: mass spectrum (ion spray): m/z=256.2 (M+1); 1H NMR (DMSO-d6): 9.15 (s, 1H), 8.28 (t, 1H), 7.39-6.96 (m, 7H), 6.66-6.63 (m, 2H), 4.23 (d, 2H), 2.72 (t, 2H), 2.37 (t, 2H).
Quantity
32 mL
Type
reactant
Reaction Step One
Quantity
7.01 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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